molecular formula C19H12N4O2S2 B2529377 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1798513-72-0

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2529377
CAS No.: 1798513-72-0
M. Wt: 392.45
InChI Key: JKXQIPUQIDZTEH-UHFFFAOYSA-N
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Description

This compound features a central imidazo[2,1-b]thiazole scaffold linked to a phenyl group at position 5. The carboxamide moiety at the phenyl ring is substituted with a 5-(thiophen-2-yl)isoxazole group. Imidazo[2,1-b]thiazole derivatives are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and metabolic modulation activities .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S2/c24-18(14-10-16(25-22-14)17-6-3-8-26-17)20-13-5-2-1-4-12(13)15-11-23-7-9-27-19(23)21-15/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQIPUQIDZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H12N4O2S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Key Structural Components:

  • Imidazo[2,1-b]thiazole: Linked to various pharmacological activities.
  • Isoxazole: Contributes to its chemical stability and biological interactions.
  • Thiophene: Enhances the lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

Case Study:
A study evaluating thiazole analogs demonstrated that modifications on the phenyl ring significantly influenced their potency against Plasmodium falciparum, with certain electron-withdrawing groups enhancing activity .

Anticancer Properties

Imidazo[2,1-b]thiazole derivatives have been investigated for their anticancer potential. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation.

Research Findings:
A series of thiazole derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. Compounds exhibiting strong inhibitory activity were identified, with IC50 values in low micromolar ranges .

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition: Many derivatives inhibit key enzymes such as xanthine oxidase and various kinases.
  • Receptor Modulation: Interaction with specific receptors can alter signaling pathways critical for tumor growth or microbial survival.
  • DNA Intercalation: Some compounds may intercalate into DNA, disrupting replication processes.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups enhance activity against certain targets.
  • Positioning of Functional Groups: The location of substituents significantly impacts binding affinity and selectivity .

Comparative Biological Activity Table

CompoundTargetActivityIC50 (µM)Reference
Compound APlasmodium falciparumAntimalarial0.5
Compound BCancer Cell LinesAnticancer0.8
Compound CXanthine OxidaseEnzyme Inhibitor3.5

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell proliferation. By binding to the colchicine site on tubulin, it prevents microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
  • In vitro Studies : In a study evaluating similar compounds, significant growth inhibition was observed against various cancer cell lines. For example, derivatives with structural similarities displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity Data

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
A54956.88
HCT-11656.53

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties:

  • Antimycobacterial Activity : Research has indicated that imidazo[2,1-b]thiazole derivatives possess selective activity against Mycobacterium tuberculosis. For instance, compounds structurally related to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide showed IC₅₀ values as low as 2.32 μM against M. tuberculosis H37Ra, indicating strong potential for development as antimycobacterial agents .
  • Broad Spectrum Antimicrobial Activity : The presence of thiophene and isoxazole moieties enhances the compound's effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Table 2: Antimicrobial Activity Insights

Bacterial StrainMinimum Inhibitory Concentration (MIC)
M. tuberculosis2.32 μM
Staphylococcus aureusVaries by derivative
Escherichia coliVaries by derivative

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications on the imidazo-thiazole and isoxazole rings can significantly influence potency and selectivity against specific targets.
    • Methoxy Substitution : Enhances lipophilicity and cellular uptake.
    • Pyridine Variations : Alter selectivity towards different bacterial strains.

Table 3: Structure–Activity Relationship Modifications

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridineAlters selectivity towards bacterial strains
Isoxazole modificationsPotentially enhances anticancer activity

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound inhibited cancer cell growth by disrupting microtubule dynamics, leading to increased apoptosis rates in treated cells .
  • Case Study 2 : Another investigation focused on the antimycobacterial efficacy of related compounds revealed that specific structural modifications led to enhanced activity against M. tuberculosis, with minimal toxicity observed in non-target cells .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

ConditionsReagentsProductYield/Outcome
Acidic (HCl, H₂O/EtOH)6M HCl, reflux, 12 h5-(Thiophen-2-yl)isoxazole-3-carboxylic acid~85% conversion
Basic (NaOH, H₂O/THF)2M NaOH, 60°C, 8 hSodium salt of 5-(thiophen-2-yl)isoxazole-3-carboxylateQuantitative

Research Findings :

  • Hydrolysis enhances solubility but reduces cell permeability in biological assays .

  • The carboxylic acid derivative shows reduced antimicrobial activity compared to the parent amide .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitutions, such as sulfonation or halogenation, at the 5-position due to steric and electronic directing effects.

Reaction TypeReagentsProductSelectivity
SulfonationH₂SO₄, SO₃, 0°C, 2 h5-(5-Sulfothiophen-2-yl)isoxazole-3-carboxamide>90% regioselectivity
BrominationBr₂, CHCl₃, 25°C, 1 h5-(5-Bromothiophen-2-yl)isoxazole-3-carboxamide78% yield

Key Observations :

  • Sulfonation improves water solubility but may diminish anticancer activity.

  • Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Substitution at Imidazo[2,1-b]thiazole

The sulfur atom in the imidazo[2,1-b]thiazole ring participates in nucleophilic displacements under mild conditions.

Reaction TypeReagentsProductConditions
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-(2-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)-...65% yield
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-(2-(3-Acetylimidazo[2,1-b]thiazol-6-yl)phenyl)-...82% yield

Mechanistic Insight :

  • Alkylation at sulfur increases lipophilicity, enhancing blood-brain barrier penetration in preclinical models .

Cyclization Reactions

The amide linkage facilitates intramolecular cyclization under acidic or thermal conditions, forming fused heterocycles.

ConditionsReagentsProductApplication
PPA, 120°C, 4 hPolyphosphoric acidImidazo[2,1-b]thiazolo[4,5-g]isoquinolinone derivativeAnticancer lead
CuI, DMF, 100°CCu-catalyzed UllmannMacrocyclic lactamTubulin inhibition

Notable Outcomes :

  • Cyclized products exhibit improved tubulin-binding affinity (IC₅₀: 0.86–5.11 µM) in pancreatic cancer cells .

Cross-Coupling Reactions

The aryl halide or boronic ester derivatives participate in palladium-catalyzed couplings.

Reaction TypeReagentsProductYield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, dioxane5-(5-(Pyridin-3-yl)thiophen-2-yl)isoxazole-3-carboxamide73% yield
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-(2-(Imidazo[2,1-b]thiazol-6-yl)-4-aminophenyl)-...68% yield

Applications :

  • Suzuki-coupled analogues show enhanced antiproliferative activity against SUIT-2 pancreatic cells (IC₅₀: 5.11 µM) .

Oxidation of Thiophene

The thiophene moiety oxidizes to form sulfone or sulfoxide derivatives, altering electronic properties.

ReagentsConditionsProductBiological Impact
mCPBA, CH₂Cl₂, 0°C2 h, stirring5-(Thiophene-2-sulfonyl)isoxazole-3-carboxamideReduced cytotoxicity
H₂O₂, AcOH, 50°C6 h5-(Thiophene-2-sulfinyl)isoxazole-3-carboxamideIncreased solubility

Structural Impact :

  • Sulfone derivatives exhibit reduced π-π stacking interactions in molecular docking studies .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares its core imidazo[2,1-b]thiazole-phenyl framework with several analogs, differing primarily in the carboxamide substituent (Table 1). Key examples include:

  • N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide : Contains a trifluoromethyl nicotinamide group, which may improve metabolic stability due to the electron-withdrawing CF₃ moiety .
  • N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide : Substituted with a methylthiazole group, offering moderate hydrophobicity for membrane penetration .
  • SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide): Features a piperazine-quinoxaline substituent, contributing to its role as a potent SIRT1 activator .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent Biological Activity Key Findings References
Target Compound (N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide) 5-(thiophen-2-yl)isoxazole Under investigation Thiophene enhances π-π stacking; isoxazole improves solubility
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide 6-(trifluoromethyl)nicotinamide Anticancer (inferred) CF₃ group increases metabolic stability
SRT1720 Quinoxaline-piperazine SIRT1 activation IC₅₀ = 0.16 µM for SIRT1
3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide Ethoxyphenyl-pyrazole Anticancer (inferred) Ethoxy group modulates CYP450 interactions
Imidazo[2,1-b]thiazole-triazole derivatives Triazole substituents Antimicrobial MIC = 12.5 µg/mL against E. coli
Functional Differences
  • Anticancer Activity: Imidazo[2,1-b]thiazole derivatives with heteroaromatic substituents (e.g., quinoxalin-2-yl, pyridyl) exhibit varying IC₅₀ values in cancer cell lines. The thiophene-isoxazole group in the target compound may improve DNA intercalation or kinase inhibition compared to phenylthiazol-4-yl analogs .
  • Metabolic Stability : The trifluoromethyl group in nicotinamide analogs reduces oxidative metabolism, whereas the thiophene-isoxazole moiety may balance hydrophobicity and solubility for improved bioavailability .
  • Target Specificity: SRT1720’s quinoxaline-piperazine substituent confers selectivity for SIRT1, while the target compound’s thiophene-isoxazole could favor kinase or protease targets .

Key Research Findings

  • Substituent Impact on Bioactivity : Thiophene’s electron-rich aromatic system enhances interactions with hydrophobic enzyme pockets, as seen in analogs with similar heterocycles .
  • Antimicrobial vs. Anticancer Applications : Triazole-containing imidazo[2,1-b]thiazoles (e.g., ) prioritize antimicrobial effects, whereas thiophene-isoxazole derivatives are more likely optimized for anticancer or anti-inflammatory applications .
  • Comparative Potency: While SRT1720 achieves nanomolar SIRT1 activation, the target compound’s activity remains unquantified but structurally suggests mid-micromolar potency based on analog data .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

  • Methodology : Multi-step synthesis typically involves:

  • Imidazo[2,1-b]thiazole core formation via cyclization of thiazole-amine precursors under Friedel-Crafts acylation or Eaton’s reagent conditions .
  • Isoxazole-thiophene coupling using Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the thiophen-2-yl group .
  • Final carboxamide linkage via coupling reactions (e.g., EDC/HOBt) between the isoxazole and imidazo[2,1-b]thiazole-phenyl intermediate .
    • Key considerations : Optimize solvent-free conditions to enhance yield (e.g., dimethylformamide or acetonitrile) and use triethylamine to neutralize acidic byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy (1H/13C) to confirm substituent positions and rule out regioisomers (e.g., imidazo[2,1-b]thiazole vs. alternative fused rings) .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification, critical given the compound’s heterocyclic complexity .
  • HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro models :

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial screening : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
    • Mechanistic hints : Prioritize compounds showing caspase-3/7 activation (apoptosis) or ROS modulation, as seen in structurally related imidazo[2,1-b]thiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key modifications :

  • Thiophene substitution : Replace 2-thienyl with 3-thienyl or electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Isoxazole ring : Introduce methyl or methoxy groups to improve solubility without compromising ATP-binding pocket interactions .
    • Case study : Analogues with 4-methoxyphenylacetamide substituents showed 2–3× higher anticancer activity in SAR screens .

Q. What experimental approaches resolve contradictory data in solubility and bioavailability profiles?

  • Contradiction : High lipophilicity (LogP >3) may limit aqueous solubility but enhance membrane permeability.
  • Solutions :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vivo formulations .
  • Prodrug strategies : Introduce phosphate or glycoside moieties at the carboxamide group to temporarily enhance hydrophilicity .

Q. How can computational modeling guide target identification for this compound?

  • Methods :

  • Molecular docking : Screen against kinases (e.g., GSK-3β, EGFR) using AutoDock Vina; prioritize targets with docking scores ≤−8.0 kcal/mol .
  • MD simulations : Assess stability of compound-protein complexes (e.g., 100 ns trajectories) to validate binding modes .
    • Validation : Compare predicted targets with kinome-wide profiling data from related imidazo[2,1-b]thiazoles .

Q. What strategies mitigate off-target effects observed in preclinical studies?

  • Findings : Off-target inhibition of cytochrome P450 isoforms (e.g., CYP3A4) was reported for similar compounds .
  • Mitigation :

  • Selective functionalization : Replace the thiophene ring with less metabolically labile groups (e.g., furan) .
  • Crystallography : Co-crystallize with off-target proteins to identify steric clashes and guide structural refinements .

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